molecular formula C15H11F2NO3 B4450411 N-(1,3-benzodioxol-5-ylmethyl)-3,5-difluorobenzamide

N-(1,3-benzodioxol-5-ylmethyl)-3,5-difluorobenzamide

Cat. No.: B4450411
M. Wt: 291.25 g/mol
InChI Key: IRTKKTLSLZOQSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-3,5-difluorobenzamide is a useful research compound. Its molecular formula is C15H11F2NO3 and its molecular weight is 291.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 291.07069954 g/mol and the complexity rating of the compound is 372. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The compound N-(1,3-benzodioxol-5-ylmethyl)-3,5-difluorobenzamide, also known as Amuvatinib , primarily targets multiple tyrosine kinases, including c-MET, c-RET, and the mutant forms of c-KIT, PDGFR, and FLT3 . These proteins play crucial roles in cell growth, differentiation, and survival .

Mode of Action

Amuvatinib interacts with its targets by inhibiting their kinase activity, which suppresses the phosphorylation of downstream signaling molecules . This results in the disruption of the signaling pathways that promote cell proliferation and survival . Additionally, Amuvatinib suppresses Rad51 protein, a critical component of double-stranded DNA repair in cancer cells .

Biochemical Pathways

The inhibition of tyrosine kinases by Amuvatinib affects multiple biochemical pathways. For instance, the suppression of c-MET and c-RET can disrupt the PI3K/AKT and MAPK/ERK pathways, which are involved in cell growth and survival . The inhibition of Rad51 protein can impair the homologous recombination repair pathway, leading to the accumulation of DNA damage in cancer cells .

Pharmacokinetics

It is known to be orally available , suggesting that it can be absorbed in the gastrointestinal tract. The volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance of Amuvatinib are yet to be determined .

Result of Action

The inhibition of tyrosine kinases and the suppression of Rad51 protein by Amuvatinib can lead to the disruption of cell growth and survival pathways, the accumulation of DNA damage, and ultimately, the death of cancer cells . This makes Amuvatinib a potential therapeutic agent for treating various types of cancer .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3,5-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2NO3/c16-11-4-10(5-12(17)6-11)15(19)18-7-9-1-2-13-14(3-9)21-8-20-13/h1-6H,7-8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTKKTLSLZOQSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.